N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a morpholinosulfonyl group
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(17-7-11-20(12-8-17)33(29,30)27-13-15-31-16-14-27)25-19-9-5-18(6-10-19)24-26-21-3-1-2-4-22(21)32-24/h1-12H,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAWZCCFLOKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a benzo[d]thiazole derivative and a phenylboronic acid.
Introduction of the morpholinosulfonyl group: This can be done by reacting the intermediate with morpholine and a sulfonyl chloride under basic conditions.
Final coupling: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide: can be compared with other benzo[d]thiazole derivatives, morpholinosulfonyl compounds, and benzamides.
Benzo[d]thiazole derivatives: Known for their biological activities, including anti-cancer and anti-microbial properties.
Morpholinosulfonyl compounds: Often used in medicinal chemistry for their ability to enhance solubility and bioavailability.
Benzamides: Commonly found in pharmaceuticals with diverse therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination can result in enhanced activity, selectivity, and stability compared to similar compounds.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that falls under the category of benzothiazole derivatives. This compound exhibits significant biological activity, particularly in the realms of anticancer and anti-inflammatory effects. Its unique structure, which combines a benzo[d]thiazole moiety with a morpholinosulfonyl group, contributes to its diverse pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes.
- Attachment of the phenyl group : This may involve reactions like Suzuki coupling with phenylboronic acid.
- Introduction of the morpholinosulfonyl group : This can be accomplished by reacting with sulfonyl chlorides in the presence of bases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves:
- Induction of Apoptosis : Flow cytometry assays indicate that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly at the G1 phase.
- Inhibition of Migration : Scratch wound healing assays demonstrate reduced migratory capacity in treated cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : It significantly decreases levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
- Western Blot Analysis : This analysis confirms that the compound inhibits relevant signaling pathways involved in inflammation.
Data Summary Table
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 6.26 | Apoptosis induction, cell cycle arrest |
| Anticancer | A549 | 6.48 | Inhibition of migration |
| Anti-inflammatory | RAW264.7 | Not specified | Decrease in IL-6 and TNF-α levels |
Case Studies and Research Findings
- Study on Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives, including this compound, revealing significant anticancer activity against A431 and A549 cell lines. The lead compound showed a dual action mechanism targeting both tumor proliferation and inflammatory responses .
- Mechanistic Insights : Another investigation into similar compounds demonstrated their ability to inhibit critical signaling pathways (AKT and ERK), which are often dysregulated in cancers . This suggests that modifications to benzothiazole structures can enhance their therapeutic efficacy.
- Comparative Analysis : Research comparing various benzothiazole derivatives highlighted that compounds with specific substitutions on the benzothiazole ring exhibited enhanced biological activities, indicating a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- Step 2 : Sulfonylation of the benzamide intermediate using morpholine sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Key Variables : Temperature (60–80°C for sulfonylation), solvent choice (e.g., DMF for solubility), and catalyst (e.g., Pd for coupling reactions). Yield optimization requires monitoring via HPLC and TLC .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzothiazole, benzamide, and morpholinosulfonyl groups (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z ~483) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. How can researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO as a stock solvent (10 mM), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%) .
- Stability : Conduct stability studies via LC-MS under assay conditions (pH 7.4, 37°C). Degradation products (e.g., hydrolyzed sulfonamide) indicate need for formulation adjustments .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Target Identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes (e.g., EGFR or PI3K) .
- Cellular Pathways : Use RNA-seq or Western blotting to track apoptosis markers (e.g., cleaved caspase-3) and proliferation pathways (e.g., Akt/mTOR) .
- Molecular Docking : Compare binding affinity with co-crystallized ligands (e.g., PDB entries for EGFR) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or morpholinosulfonyl moiety .
- Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC assays) .
- Computational Modeling : Use QSAR models to correlate logP and polar surface area with permeability .
Q. What advanced analytical methods can resolve contradictions in biological data across studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .
- Batch Variability Analysis : Compare HPLC chromatograms and NMR spectra of compound batches to rule out impurities .
- Assay Standardization : Validate cytotoxicity assays (e.g., MTT) with positive controls (e.g., doxorubicin) and consistent cell lines (e.g., MCF-7 vs. HEK293) .
Q. How can researchers improve selectivity for specific biological targets while minimizing off-target effects?
- Methodological Answer :
- Selective Functionalization : Introduce steric hindrance groups (e.g., tert-butyl) on the benzamide ring to block non-specific interactions .
- Proteome-Wide Screening : Use thermal shift assays (TSA) to assess binding to unintended targets .
- In Silico Toxicity Prediction : Employ tools like SwissADME to predict hERG inhibition or hepatotoxicity .
Q. What methodologies are recommended for comparative studies with structurally analogous compounds?
- Methodological Answer :
- Analog Selection : Compare with compounds like N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (anticancer focus) and N-(6-chlorobenzo[d]thiazol-2-yl)-4-sulfamoylbenzamide (antimicrobial focus) .
- Data Normalization : Express activity as % inhibition relative to controls and normalize by molecular weight/logP .
- Cluster Analysis : Use PCA or heatmaps to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
